AC-73 is classified as a CD147 inhibitor. CD147 is a transmembrane glycoprotein involved in various physiological processes, including cell adhesion, migration, and the modulation of extracellular matrix components. Overexpression of CD147 has been associated with several pathological conditions, including fibrosis and cancer. The compound was synthesized with the intent to explore its effects on fibrotic responses and tumor progression, making it a subject of interest in both basic and translational research .
The synthesis of AC-73 involves several key steps that utilize organic synthesis techniques. The following outlines the general synthetic route:
The molecular structure of AC-73 can be described as follows:
AC-73 engages in several chemical reactions relevant to its function as a CD147 inhibitor:
The mechanism by which AC-73 exerts its effects primarily involves:
AC-73 exhibits several notable physical and chemical properties:
AC-73 has potential applications across various fields:
CD147 (cluster of differentiation 147), also known as Basigin or EMMPRIN (extracellular matrix metalloproteinase inducer), is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. Initially characterized for its role in stimulating matrix metalloproteinase (MMP) production in tumor-stromal interactions, CD147 has emerged as a multifunctional regulator in diverse pathological processes. Its discovery as a therapeutic target stems from consistent observations of pathological overexpression across chronic diseases: In acute myeloid leukemia (AML), CD147 is markedly overexpressed in leukemic blasts compared to normal CD34+ hematopoietic progenitor cells, correlating with poor prognosis and chemoresistance [1] [4]. Similarly, in solid tumors, inflammatory bowel diseases (IBD), and fibrotic conditions, CD147 overexpression drives disease progression through modulation of invasion, metastasis, angiogenesis, immune evasion, and extracellular matrix remodeling [2] [5] [8].
The biological significance of CD147 is amplified by its complex molecular nature. It exists in multiple glycosylated forms: low-glycosylated CD147 (LG-CD147, 28-40 kDa) and high-glycosylated CD147 (HG-CD147, 40-60 kDa). The HG-CD147 form, predominant in malignancies like acute lymphoblastic leukemia (ALL), is associated with aggressive phenotypes and recurrence, highlighting its potential as a biomarker and therapeutic target [5]. CD147 exerts its effects via diverse molecular interactions. It functions as a central hub, binding to integrins, monocarboxylate transporters (MCTs), cyclophilins, caveolin-1, and E-selectin. Critically, CD147 dimerization is essential for its functional activation, particularly in promoting MMP production and signaling pathway activation [5] [6]. Its role extends into metabolic reprogramming (Warburg effect) in cancers and modulating immune cell function within the tumor microenvironment, contributing significantly to the immunosuppressive adenosine pathway alongside CD39 and CD73 [5] [8].
Table 1: Molecular Characteristics and Disease Associations of CD147
Characteristic | Details | Pathological Significance |
---|---|---|
Protein Aliases | Basigin, EMMPRIN, M6, OX47, HAb18G | - |
Gene | BSG | - |
Isoforms | BSG-1, BSG-2 (predominant), BSG-3, BSG-4 | BSG-2 is the major form studied in cancer and inflammation. |
Glycosylation Forms | LG-CD147 (28-40 kDa), HG-CD147 (40-60 kDa) | HG-CD147 associated with poor prognosis and recurrence in leukemia [5]. |
Key Binding Partners | MCT1/4, Integrins (e.g., CD98), Cyclophilins (CyPA), Caveolin-1, E-selectin, MMPs | Mediates lactate transport, adhesion, invasion, signaling activation, inflammation [5] [8]. |
Disease Overexpression | AML, Multiple Myeloma, IBD, Colorectal Cancer, Liver Fibrosis, Rheumatoid Arthritis | Correlates with progression, metastasis, fibrosis, therapy resistance [1] [2] [5]. |
Prior strategies targeting CD147 relied heavily on monoclonal antibodies or non-specific small molecules, often exhibiting significant limitations. Antibodies faced challenges with tissue penetration, potential immunogenicity, and high production costs. Existing small molecules frequently lacked specificity, leading to off-target effects, or exhibited insufficient potency, requiring high concentrations (IC50 often >30 µM) for therapeutic efficacy, thereby limiting clinical applicability [6] [9]. The unmet need was for a potent, specific, and pharmacologically tractable CD147 inhibitor.
AC-73 (3-{2-[([1,1'-biphenyl]-4-ylmethyl) amino]-1-hydroxyethyl}phenol; CAS 775294-71-8) emerged as a first-in-class specific inhibitor rationally designed to disrupt CD147's functional dimerization. Biochemically, AC-73 binds directly to CD147, preventing the formation of its active dimeric configuration. This mechanism is highly specific, as confirmed by studies showing that AC-73's effects are abrogated in CD147-knockdown cells, supporting its on-target activity [6] [9]. AC-73 demonstrates significantly superior potency compared to earlier inhibitors. In AML cell lines, AC-73 exhibits growth inhibitory activity in the low micromolar range (IC50 ~2.5-10 µM), contrasting sharply with compounds like Pseudolaric Acid B (PAB), which, while also targeting CD147, achieves nanomolar potency (IC50 ~1.59 µM) but through a different mechanism (downregulating CD147 expression rather than blocking dimerization) [9]. Furthermore, AC-73 is orally active and effectively penetrates target tissues in preclinical models, making it a promising candidate for in vivo use [6]. The development rationale was further strengthened by CD147's role in therapeutic resistance. CD147 overexpression confers resistance to chemotherapeutic agents like cytarabine (Ara-C) in AML and adriamycin/cisplatin in solid tumors. Targeting CD147 with AC-73 was hypothesized to overcome this resistance and synergize with existing therapies [1] [4].
Table 2: Comparative Profile of AC-73 and Other CD147-Targeting Agents
Agent | Mechanism of Action | Reported Potency (IC50/EC50) | Key Advantages | Key Limitations |
---|---|---|---|---|
AC-73 | Specific disruption of CD147 dimerization | ~2.5-10 µM (Cell proliferation) [1] [9] | Oral activity, Specific dimerization blockade, Synergy with chemo, Induces autophagy | Higher IC50 than some newer agents |
PAB (Pseudolaric Acid B) | Downregulation of CD147 protein expression | ~1.59 µM (Cell viability) [9] | High potency, Selectively kills AML cells | Mechanism distinct from dimer disruption |
CD147 mAbs | Block ligand binding or induce ADCC/CDC | Variable (nM range possible) | High specificity, Potential for immune effector functions | Poor tissue penetration, Immunogenicity risk, Cost |
Earlier Small Molecules | Often non-specific (e.g., metabolic inhibition) | Often >30 µM [9] | - | Low potency, Off-target effects |
AC-73 exerts its therapeutic effects not through a single pathway, but via multimodal mechanisms converging on CD147 inhibition. These mechanisms can be broadly categorized into anticancer and antifibrotic actions, primarily mediated through the suppression of key signaling nodes and activation of protective cellular processes.
Targeting Leukemic Stem Cells (LSCs): CD147 is co-expressed with CD371 (a marker of LSCs) in AML blasts. AC-73's inhibition of CD147 disrupts critical pathways supporting LSC maintenance and self-renewal, potentially targeting the chemotherapy-resistant reservoir responsible for disease relapse [1] [4].
Antifibrotic Mechanisms:
Table 3: Multimodal Mechanisms of Action of AC-73 in Different Disease Contexts
Mechanism Category | Key Pathways/Processes | Observed Effects | Experimental Models |
---|---|---|---|
Anticancer (AML Focus) | ERK/STAT3 Inhibition | Reduced p-ERK1/2, p-STAT3; Cell cycle arrest (G0/G1); ↓Cyclin D1/D3, CDK4/6; Reduced proliferation [1] [4] | AML cell lines (U937, NB4, HL-60, MV4-11, Kasumi-1), Primary AML blasts |
Autophagy Induction | ↑LC3-II conversion, ↑Autophagosomes (Cyto-ID assay); ↓p-mTOR; Enhanced stress response; Contributes to cell death [1] [4] [5] | AML cell lines, In vitro assays | |
Chemosensitization | Enhanced cytotoxicity of Ara-C; Enhanced autophagy/toxicity of ATO; Synergistic anti-leukemic effects [1] [4] | AML cell lines (including ATRA-resistant NB4-R4) | |
LSC Targeting | Co-expression with CD371; Disruption of LSC maintenance pathways [1] [4] | Primary AML blasts (CD34+CD371+) | |
Antifibrotic (Colitis Focus) | ERK/STAT3 Inhibition | Reduced p-ERK1/2, p-STAT3; ↓α-SMA expression; ↓Myofibroblast differentiation [2] [3] | TNBS-induced chronic murine colitis |
Autophagy Induction | ↑LC3-II, ↑Beclin-1; ↓p62; Degradation of pro-fibrotic components [2] [3] | Colonic tissue from TNBS model | |
Cytokine Downregulation | ↓mRNA of IL-6, IL-13, TNF-α; Reduced inflammation and tissue damage [2] [3] | Colonic tissue from TNBS model |
AC-73 represents a pioneering targeted approach against CD147. Its development was driven by the well-established pathological overexpression and multifaceted roles of CD147 in chronic diseases like cancer and fibrosis. By specifically disrupting CD147 dimerization, AC-73 employs multimodal mechanisms – primarily inhibition of ERK/STAT3 survival signaling and induction of autophagy – to exert potent anti-proliferative effects in AML and anti-fibrotic effects in inflammatory conditions. Its ability to synergize with conventional therapies highlights its significant potential as a novel therapeutic agent. Ongoing research continues to refine its applications and explore its efficacy in other CD147-driven pathologies.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7